N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Description
N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S3 and its molecular weight is 434.55. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity
N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide derivatives have been explored for their potential in antituberculosis activity. Specifically, a related compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated promising results against Mycobacterium tuberculosis (MTB) with significant inhibition of MTB DNA gyrase and acceptable cytotoxicity profiles (Jeankumar et al., 2013).
Rho Kinase Inhibition for CNS Disorders
Compounds with structural similarities to this compound have been investigated as Rho kinase inhibitors, which are significant in the treatment of central nervous system disorders. A scalable synthetic process for such inhibitors highlights the ongoing research in developing effective treatments for these conditions (Wei et al., 2016).
Synthesis and Chemical Reactivity
The compound's structure has inspired the synthesis of various analogues and derivatives, leading to a deeper understanding of its reactivity and potential for forming alternative products in chemical reactions. This research contributes to the broader field of heterocyclic chemistry and the development of novel compounds with potential pharmaceutical applications (Krauze et al., 2007).
Anti-Angiogenic and Anticancer Properties
Derivatives of this compound have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. Some of these compounds showed significant efficacy in blocking blood vessel formation and exhibited potential as anticancer agents (Kambappa et al., 2017).
Potential in Treating Glycine Transporter 1 Disorders
The compound and its derivatives have been identified as potent inhibitors of Glycine Transporter 1 (GlyT1), which is significant in the context of neurological disorders. The development of structurally diverse compounds in this category could lead to new treatments for conditions associated with GlyT1 (Yamamoto et al., 2016).
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c23-17(21-18-20-15(12-27-18)14-4-1-2-8-19-14)13-6-9-22(10-7-13)28(24,25)16-5-3-11-26-16/h1-5,8,11-13H,6-7,9-10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFFKKFQJHAHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.